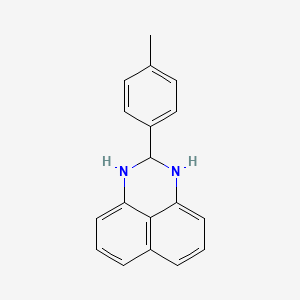

2-p-Tolyl-2,3-dihydro-1H-perimidine

Description

The exact mass of the compound 2-(4-methylphenyl)-2,3-dihydro-1H-perimidine is 260.131348519 g/mol and the complexity rating of the compound is 314. The solubility of this chemical has been described as 4.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-2,3-dihydro-1H-perimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2/c1-12-8-10-14(11-9-12)18-19-15-6-2-4-13-5-3-7-16(20-18)17(13)15/h2-11,18-20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAWSECNAURSLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101322200 | |

| Record name | 2-(4-methylphenyl)-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203549 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

307330-36-5 | |

| Record name | 2-(4-methylphenyl)-2,3-dihydro-1H-perimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101322200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-p-Tolyl-2,3-dihydro-1H-perimidine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and quantitative data for 2-p-tolyl-2,3-dihydro-1H-perimidine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Mechanism

The synthesis of this compound is primarily achieved through the condensation reaction of 1,8-diaminonaphthalene with p-tolualdehyde (4-methylbenzaldehyde).[1][2] This reaction involves the formation of a carbon-nitrogen bond, embedding a one-carbon unit from the aldehyde between the two amino groups of the diamine, followed by a ring-closing step to form the dihydroperimidine ring system.[2]

The general mechanism proceeds in two key steps:

-

Schiff Base Formation: One of the amino groups of 1,8-diaminonaphthalene acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-tolualdehyde. This is followed by the elimination of a water molecule to form a Schiff base intermediate (an imine).

-

Intramolecular Cyclization: The second amino group of the naphthalene derivative then attacks the imine carbon in an intramolecular fashion. This nucleophilic addition leads to the formation of the six-membered heterocyclic ring of the 2,3-dihydro-1H-perimidine.

Various catalysts can be employed to facilitate this reaction, including Lewis acids and protic acids, which activate the aldehyde carbonyl group towards nucleophilic attack.[3] The reaction conditions can be optimized by varying the solvent, temperature, and catalyst to achieve high yields.[3]

References

Physical and chemical properties of 2-p-Tolyl-2,3-dihydro-1H-perimidine

An In-depth Technical Guide to the Physical and Chemical Properties of 2-p-Tolyl-2,3-dihydro-1H-perimidine

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document outlines its synthesis, structural features, spectroscopic data, and potential biological activities, presenting key data in a structured format for ease of reference.

Chemical Structure and Properties

This compound, with the chemical formula C18H16N2, belongs to the perimidine class of compounds. Its structure consists of a perimidine core fused with a p-tolyl group at the 2-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C18H16N2 | [1][2] |

| Molecular Weight | 260.34 g/mol | [1] |

| Monoisotopic Mass | 260.13135 Da | [2] |

| Melting Point | 147 °C | [3] |

| Appearance | Faint brown solid | [3] |

| CAS Number | 307330-36-5 | [4] |

Synthesis

The primary method for synthesizing this compound is through the condensation reaction of 1,8-diaminonaphthalene with p-tolualdehyde.[3][5] This reaction can be carried out under various conditions, often employing a catalyst to improve yield and reaction time.[6]

Experimental Protocol: Synthesis of this compound[3]

A mixture of 1,8-diaminonaphthalene and 4-methylbenzaldehyde is reacted, utilizing a green chemistry approach to embed a one-carbon unit between the nitrogen atoms, followed by ring closure.[3] While the specific catalyst and solvent system can vary, a common approach involves refluxing the reactants in a suitable solvent like ethanol.[7] The progress of the reaction can be monitored by thin-layer chromatography.[3] Upon completion, the product is typically isolated by filtration, washed, and may be further purified by recrystallization.[3][7]

Spectroscopic Data

The structure of this compound has been confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 1H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 9.98 | s | 1H | NH | [3] |

| 8.34 – 8.22 | m | 1H | Ar-H | [3] |

| 7.80 | d, J = 8.3 Hz | 2H | Ar-H (tolyl) | [3] |

| 7.49 – 7.35 | m | 1H | Ar-H | [3] |

| 7.23 | d, J = 8.3 Hz | 2H | Ar-H (tolyl) | [3] |

| 6.99 | dd, J = 7.8, 0.8 Hz | 1H | Ar-H | [3] |

| 6.71 | t, J = 18.7 Hz | 1H | Ar-H | [3] |

| 6.64 | s | 1H | NH | [3] |

| 6.51 | d, J = 8.1 Hz | 1H | Ar-H | [3] |

| 4.61 | s | 1H | CH (dihydroperimidine) | [3] |

| 2.44 | s | 3H | CH3 | [3] |

Table 3: 13C NMR Spectral Data of this compound in DMSO-d6

| Chemical Shift (δ, ppm) | Reference |

| 143.59 | [3] |

| 139.31 | [3] |

| 138.18 | [3] |

| 134.83 | [3] |

| 129.15 | [3] |

| 128.25 | [3] |

| 127.28 | [3] |

| 115.62 | [3] |

| 112.92 | [3] |

| 104.72 | [3] |

| 66.62 | [3] |

| 21.27 | [3] |

Mass Spectrometry

Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.

Table 4: Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) | Reference |

| [M+H]+ | 261.13863 | 161.3 | [2] |

| [M+Na]+ | 283.12057 | 168.9 | [2] |

| [M-H]- | 259.12407 | 163.3 | [2] |

Crystal Structure and Molecular Geometry

Chemical Reactivity and Electronic Properties

Density Functional Theory (DFT) calculations have been employed to understand the electronic structure of this compound.[3] The calculated HOMO-LUMO energy gap is 4.25 eV, which suggests a potential for charge transfer within the molecule.[3] The molecular electrostatic potential map indicates sites susceptible to electrophilic and nucleophilic attack.[3]

Biological Activity

Derivatives of 2-Aryl-2,3-dihydro-1H-perimidine have been investigated for their biological activities.

Antibacterial Activity

Several studies have screened 2-Aryl-2,3-dihydro-1H-perimidine derivatives for their antibacterial properties.[5][9] Some compounds in this class have shown activity against Gram-negative bacteria such as Escherichia coli, while exhibiting limited to no activity against Gram-positive bacteria like Staphylococcus aureus.[5][9]

Anti-inflammatory Activity

There is also interest in the anti-inflammatory potential of 2-substituted-2,3-dihydro-1H-perimidine derivatives, with some analogues showing cyclooxygenase (COX) inhibition activity.[9]

This guide provides a foundational understanding of this compound for researchers and professionals in drug development and related scientific fields. The compiled data and experimental insights are intended to facilitate further investigation and application of this compound.

References

- 1. This compound | C18H16N2 | CID 727034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C18H16N2) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 5. academicjournals.org [academicjournals.org]

- 6. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl)-1H-perimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and History of 2,3-dihydro-1H-perimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 2,3-dihydro-1H-perimidine derivatives. From their initial perception in the late 19th century to their current status as promising scaffolds in medicinal chemistry, this document details the key historical milestones, seminal synthetic protocols, and the diverse range of modern synthetic methodologies. The guide elucidates the mechanisms of action underlying their significant biological activities, including antibacterial, anti-inflammatory, and anticancer properties, with a focus on their interaction with key signaling pathways. Quantitative data on reaction yields and spectroscopic characterization are systematically presented in tabular format, and detailed experimental protocols for pivotal syntheses are provided. Visual diagrams generated using Graphviz illustrate the core synthetic workflow and the intricate signaling pathways modulated by these compounds, offering a valuable resource for researchers in drug discovery and organic synthesis.

Introduction

The perimidine nucleus, a tricyclic heteroaromatic system, has garnered significant attention in the field of medicinal chemistry due to its diverse and potent biological activities. The partially saturated 2,3-dihydro-1H-perimidine core, in particular, serves as a versatile scaffold for the development of novel therapeutic agents. These derivatives have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[1][2] This guide aims to provide a thorough exploration of the historical context of their discovery, the evolution of their synthesis, and a detailed examination of their mechanisms of action.

Discovery and Historical Synthesis

The journey of perimidine chemistry began in the late 19th century. The first mention of the perimidine ring system is attributed to de Aguiar in 1874 , who perceived the structure.[3] However, it was not until 1909 that Franz Sachs conducted a more extensive and systematic study of perimidines, laying a foundational framework for their synthesis and characterization.[3]

The classical and most fundamental method for the synthesis of 2,3-dihydro-1H-perimidine derivatives involves the cyclo-condensation of 1,8-diaminonaphthalene with a carbonyl compound (an aldehyde or a ketone) . This reaction forms the core of both historical and many modern synthetic approaches.

Historical Experimental Protocol (Conceptual Reconstruction)

Conceptual Historical Synthesis Workflow:

Caption: A conceptual workflow of the historical synthesis of 2,3-dihydro-1H-perimidine derivatives.

Modern Synthetic Methodologies

The fundamental condensation reaction remains central to the synthesis of 2,3-dihydro-1H-perimidine derivatives, but modern advancements have introduced a plethora of catalysts and reaction conditions to improve yields, reduce reaction times, and enhance the environmental friendliness of the process. These methods include the use of various acid and metal catalysts, nanocatalysts, and solvent-free and microwave-assisted conditions.[3][4]

General Experimental Protocol for Modern Synthesis

The following protocol is a representative example of a modern, efficient synthesis of a 2-substituted-2,3-dihydro-1H-perimidine derivative.

Synthesis of 2-(4-methoxyphenyl)-2,3-dihydro-1H-perimidine:

-

Reactant Preparation: In a round-bottom flask, dissolve 1,8-diaminonaphthalene (1.0 mmol, 158.2 mg) and 4-methoxybenzaldehyde (1.0 mmol, 136.1 mg) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of a selected catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol, 17.2 mg).

-

Reaction: Stir the mixture at room temperature or reflux for a specified time (typically 1-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Tabulated Quantitative Data of Synthetic Methods

The following tables summarize the yields of various 2,3-dihydro-1H-perimidine derivatives synthesized using different catalysts and reaction conditions.

Table 1: Synthesis of 2-Aryl-2,3-dihydro-1H-perimidine Derivatives with Various Catalysts

| Aldehyde/Ketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | InCl₃ | Water | 0.5 | 95 | [3] |

| 4-Chlorobenzaldehyde | Cu(NO₃)₂·6H₂O | EtOH | 0.2 | 98 | [3] |

| 4-Nitrobenzaldehyde | Sulfamic acid | Solvent-free (70°C) | 0.1 | 96 | [3] |

| Acetophenone | Phenyl boronic acid | EtOH | 2.5 | 92 | [3] |

| Cyclohexanone | Bis(oxalato)boric acid | EtOH | 3 | 90 | [3] |

| Imidazole-2-carbaldehyde | None | Methanol | 10 | 88 | [2][5] |

Table 2: Spectroscopic Data for Selected 2,3-dihydro-1H-perimidine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |

| 2-Phenyl-2,3-dihydro-1H-perimidine | 7.2-7.6 (m, 5H, Ar-H), 6.3-7.1 (m, 6H, Naphthyl-H), 5.5 (s, 1H, CH), 4.8 (br s, 2H, NH) | 142.1, 137.9, 128.7, 128.5, 127.9, 126.9, 119.2, 113.8, 103.9, 65.2 | 3380 (N-H), 1610 (C=C) | [6][7] |

| 2,2-Dimethyl-2,3-dihydro-1H-perimidine | 6.2-7.0 (m, 6H, Naphthyl-H), 3.8 (br s, 2H, NH), 1.4 (s, 6H, 2xCH₃) | 138.2, 135.1, 127.0, 118.1, 112.9, 103.5, 59.8, 29.1 | 3350 (N-H), 1605 (C=C) | [8] |

| 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine | 12.28 (s, 1H, imidazole NH), 7.16 (d, 2H), 7.13 (s, 1H), 7.01 (dd, 2H), 6.91 (s, 1H), 6.83 (s, 2H, perimidine NH), 6.53 (dd, 2H), 5.47 (s, 1H, CH-2) | 140.2, 136.2, 127.5, 127.4, 127.3, 117.7, 116.1, 105.2, 62.0 | 3400-3200 (N-H), 1620 (C=C) | [2][5] |

Biological Activities and Mechanisms of Action

2,3-dihydro-1H-perimidine derivatives exhibit a wide array of biological activities, making them attractive candidates for drug development.

Antibacterial Activity

Several derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[9] The proposed mechanism of action involves the disruption of the bacterial cell wall or interference with essential cellular processes. The lipophilic nature of the perimidine scaffold is believed to facilitate its passage through the bacterial cell membrane.

Anti-inflammatory Activity

The anti-inflammatory properties of certain perimidine derivatives are attributed to their ability to modulate key inflammatory signaling pathways. One of the primary mechanisms involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and other mediators of inflammation. By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory response. Some derivatives also exhibit inhibitory effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , which is also centrally involved in inflammation.

NF-κB Signaling Pathway and Inhibition by 2,3-dihydro-1H-perimidine Derivatives:

Caption: Inhibition of the NF-κB signaling pathway by 2,3-dihydro-1H-perimidine derivatives, preventing the transcription of pro-inflammatory genes.

MAPK Signaling Pathway:

Caption: Overview of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a target for some anti-inflammatory perimidine derivatives.

Anticancer Activity

The anticancer potential of 2,3-dihydro-1H-perimidine derivatives is a significant area of research. Two primary mechanisms of action have been proposed: DNA intercalation and inhibition of topoisomerase enzymes .

-

DNA Intercalation: The planar, aromatic structure of the perimidine ring system allows it to insert between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.[7]

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate the topology of DNA during replication. Certain perimidine derivatives have been shown to inhibit topoisomerase II, leading to the accumulation of DNA strand breaks and triggering cell death in rapidly dividing cancer cells.[10][11]

Proposed Anticancer Mechanisms:

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,2-Dimethyl-2,3-dihydro-1H-perimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF2,3-DIHYDRO-1H-PERIMIDINE DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry [revues.imist.ma]

- 10. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Computational QSAR, Molecular Docking and In Vitro Cytotoxicity Study of Novel Thiouracil-Based Drugs with Anticancer Activity against Human-DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Directions for 2-p-Tolyl-2,3-dihydro-1H-perimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-p-Tolyl-2,3-dihydro-1H-perimidine is a heterocyclic compound belonging to the perimidine class of molecules, which are known for a wide range of biological activities. This technical guide synthesizes the current, albeit limited, knowledge on this specific compound and outlines promising future research directions. Drawing from data on structurally related 2-aryl-2,3-dihydro-1H-perimidines, this document explores potential applications in oncology, infectious diseases, and inflammatory conditions. Detailed experimental protocols and proposed signaling pathways are provided to facilitate further investigation into its therapeutic potential. While direct quantitative biological data for this compound is scarce in publicly available literature, theoretical calculations and preliminary studies on analogous compounds suggest it as a promising scaffold for drug discovery.

Core Compound Information

This compound (TDHP) is synthesized through the condensation of 1,8-naphthalenediamine and 4-methylbenzaldehyde.[1][2] This synthetic route is a common and efficient method for producing various 2-substituted 2,3-dihydro-1H-perimidines.[3] The structure of TDHP has been validated using 1H NMR and 13C NMR spectroscopy.[1][2]

Theoretical studies using Density Functional Theory (DFT) have provided insights into the structural and electronic properties of TDHP.[1][2] These calculations have determined the bond lengths, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), suggesting a potential for charge transfer phenomena within the molecule.[1][2]

Potential Research Directions and Methodologies

Based on the known biological activities of the broader perimidine and 2-aryl-2,3-dihydro-1H-perimidine classes, the following research avenues are proposed for this compound.

Anticancer Activity

Perimidine derivatives have been investigated for their potential as anticancer agents, with some described as DNA-intercalating agents.[4] The cytotoxic potential of this compound against various cancer cell lines warrants investigation.

Caption: Proposed workflow for evaluating the anticancer properties of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Based on studies of other pyrimidine derivatives, potential anticancer mechanisms could involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways.

Caption: Proposed inhibitory action on key cancer signaling pathways.

Antimicrobial Activity

Several 2-substituted-2,3-dihydro-1H-perimidine derivatives have demonstrated promising antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli.[4]

While specific MIC values for this compound are not available, the following table presents data for other 2,3-dihydro-1H-perimidine derivatives to provide a baseline for expected activity.

| Compound ID | R-group at C2 | Test Organism | MIC (mg/mL) | Reference |

| 1 | Phenyl | E. coli ATCC 25922 | 7.5 | [5] |

| 1 | Phenyl | S. aureus CIP 4,83 | 7.5 | [5] |

| 1 | Phenyl | S. epidermidis CIP 54124 | 1.87 | [5] |

| 2 | 4-Chlorophenyl | E. coli ATCC 25922 | 3.75 | [5] |

| 2 | 4-Chlorophenyl | S. aureus CIP 4,83 | 3.75 | [5] |

| 2 | 4-Chlorophenyl | S. epidermidis CIP 54124 | 0.225 | [5] |

-

Bacterial Strains: Use standard strains such as Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 25923).

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of this compound in Mueller-Hinton Broth.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

The structural similarity of some 2-substituted-2,3-dihydro-1H-perimidines to known anti-inflammatory drugs like Naproxen suggests a potential for cyclooxygenase (COX) inhibition.[4]

One study reported that a 2-substituted-2,3-dihydro-1H-perimidine derivative (compound 4b) exhibited a 47% inhibition rate of COX enzyme activity at a concentration of 1000 nM.[4] This indicates that this class of compounds may possess anti-inflammatory properties.

-

Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and necessary co-factors (e.g., hematin, L-epinephrine) in a suitable buffer (e.g., Tris-HCl).

-

Compound Incubation: In a reaction tube, mix the buffer, co-factors, and the COX enzyme. Add this compound at various concentrations and pre-incubate.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a strong acid (e.g., HCl).

-

Prostaglandin Quantification: Measure the production of prostaglandins (e.g., PGE2) using an ELISA kit or LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition of COX activity for each concentration of the test compound and determine the IC50 value.

The anti-inflammatory effect is likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Caption: Proposed mechanism of anti-inflammatory action via COX inhibition.

In Silico and ADME-Tox Prediction

To guide experimental work and prioritize resources, in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties of this compound is recommended. Computational tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential hepatotoxicity, which are crucial for early-stage drug development. Molecular docking studies can also be employed to predict the binding affinity of the compound to potential protein targets, such as specific kinases in cancer cells or the active site of COX enzymes.

Conclusion and Future Outlook

This compound represents an under-investigated molecule with a promising chemical scaffold. The research directions outlined in this guide provide a clear framework for a systematic evaluation of its therapeutic potential. The initial focus should be on in vitro screening for anticancer, antimicrobial, and anti-inflammatory activities to generate quantitative data. Positive findings can then be followed by more in-depth mechanistic studies and in vivo validation. The structural simplicity and synthetic accessibility of this compound make it an attractive candidate for further derivatization and lead optimization campaigns.

References

- 1. Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidine using Density Functional Theory [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF2,3-DIHYDRO-1H-PERIMIDINE DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry [revues.imist.ma]

Solubility Profile of 2-p-Tolyl-2,3-dihydro-1H-perimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-p-Tolyl-2,3-dihydro-1H-perimidine in organic solvents. Currently, specific quantitative solubility data for this compound is not extensively available in public-domain scientific literature. This document, therefore, provides a comprehensive framework for researchers to determine its solubility profile. It outlines established experimental protocols for solubility determination, discusses the general solubility characteristics of related perimidine compounds, and presents a logical workflow for systematic solubility testing. The information herein is intended to guide researchers in generating reliable solubility data essential for applications in drug development and other scientific research.

Introduction to this compound

This compound is a heterocyclic compound belonging to the perimidine class. Perimidines are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making them of significant interest in medicinal chemistry and drug development.[1][2] The synthesis of this compound is typically achieved through the condensation of 1,8-diaminonaphthalene with p-tolualdehyde.[3] Understanding the solubility of this compound in various organic solvents is a critical first step in its formulation, purification, and in vitro/in vivo testing.

General Principles of Perimidine Solubility

While specific data for this compound is scarce, the solubility of other perimidine derivatives offers valuable insights. The general rule of "like dissolves like" is a useful starting point. The polarity of the perimidine core, combined with the nonpolar nature of the p-tolyl group, suggests that its solubility will be highest in solvents of intermediate polarity.

Studies on related compounds indicate that:

-

Many perimidine derivatives show good solubility in alcohols such as ethanol and methanol.[4][5]

-

Solvents like toluene have been used for the recrystallization of similar compounds, indicating at least moderate solubility at elevated temperatures.[6][7]

-

Water is generally a poor solvent for unsubstituted and many substituted perimidines.[4][5]

The solubility of organic compounds is influenced by several factors, including:

-

Polarity: The polarity of both the solute and the solvent.

-

Temperature: Solubility of solids in liquids generally increases with temperature.

-

Molecular Size: Larger molecules can be more difficult to solvate.[8]

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state.

Quantitative Solubility Data

As of the date of this publication, a comprehensive, publicly available dataset on the quantitative solubility of this compound in a range of organic solvents has not been identified. Researchers are encouraged to perform their own solubility assessments using the protocols outlined in the following sections.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established methods are recommended.

Shake-Flask Method (Equilibrium Solubility)

This is a widely used and reliable method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker bath is ideal for this purpose.

-

Phase Separation: Allow the vials to stand undisturbed until the excess solid has settled. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Analysis: Determine the concentration of the dissolved solid in the supernatant. This can be done using various analytical techniques, such as:

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining concentration.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the supernatant and weigh the remaining solid.

-

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in a large number of solvents, HTS methods can be employed. These are often based on nephelometry or turbidimetry, which measure the scattering of light by undissolved particles.

Logical Workflow for Solubility Assessment

A systematic approach is crucial for efficiently determining the solubility profile of a new compound. The following workflow is recommended:

Caption: A logical workflow for determining the solubility profile of a new chemical entity.

Signaling Pathways and Applications

While not directly related to solubility determination, it is worth noting that perimidine derivatives are being investigated for their potential to modulate various biological signaling pathways. A comprehensive understanding of their solubility is a prerequisite for such studies, as it dictates the bioavailability and efficacy of the compounds in biological assays.

Conclusion

This technical guide provides a framework for researchers to approach the determination of the solubility of this compound in organic solvents. Although specific quantitative data is not currently available in the public domain, the general principles of perimidine solubility, coupled with established experimental protocols, offer a clear path forward. The systematic workflow presented here will enable the generation of a comprehensive solubility profile, which is a critical parameter for the advancement of research and development involving this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl)-1H-perimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

Quantum Chemical Insights into 2-p-Tolyl-2,3-dihydro-1H-perimidine: A Technical Guide

This technical guide provides an in-depth analysis of the structural, electronic, and chemical properties of 2-p-Tolyl-2,3-dihydro-1H-perimidine (TDHP), derived from quantum chemical calculations. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the molecule's characteristics based on Density Functional Theory (DFT).

Introduction

Perimidines are a class of tricyclic heterocyclic compounds known for their significant biological activities, which stem from the delocalization of pi-electrons from the fused heterocyclic ring to the naphthalene ring.[1] The title compound, this compound, has been synthesized and subjected to theoretical calculations to elucidate its molecular structure and properties, providing valuable insights for potential applications in medicinal chemistry. This document summarizes the computational findings and experimental context.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a green chemistry approach involving the condensation reaction of 1,8-naphthalenediamine and 4-methylbenzaldehyde.[1][2]

Procedure: A mixture of 1,8-naphthalenediamine and 4-methylbenzaldehyde in ethanol is stirred at room temperature for 30 minutes.[2] The reaction progress is monitored using Thin Layer Chromatography (TLC). Upon completion, the crude product is obtained by simple filtration and purified by recrystallization.[1][2] The structure of the synthesized compound is confirmed using ¹H NMR and ¹³C NMR spectroscopy.[1][2][3]

Computational Methodology

The quantum chemical calculations were performed using the Gaussian 03 software package.[1] The molecular structure of TDHP was optimized in the ground state using Density Functional Theory (DFT).[1] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional was employed in conjunction with the 6-311G(d,p) basis set for the calculations.[1][2] This level of theory has been demonstrated to provide theoretical properties that are in good agreement with experimental spectroscopic results for similar molecules.[1][2]

Data Presentation: Quantum Chemical Parameters

The following tables summarize the key quantitative data obtained from the DFT calculations on this compound.

Optimized Geometrical Parameters

The optimized molecular structure provides the basis for understanding the molecule's stability and polarity. Selected bond lengths are presented below.

| Bond | Bond Length (Å) |

| C1-C2 | 1.3788 |

| C1-C6 | 1.4111 |

| C1-H13 | 1.0864 |

| C2-C3 | 1.4198 |

| C2-H14 | 1.0863 |

| C11-H27 | 1.103 |

| C11-N33 | 1.4712 |

| C11-N35 | 1.4571 |

| C17-C18 | 1.3991 |

| C17-C19 | 1.399 |

| Table 1: Selected optimized bond lengths of TDHP calculated at the B3LYP/6-311G(d,p) level of theory.[2] |

Frontier Molecular Orbitals and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

| Parameter | Value (eV) |

| HOMO Energy | -4.85[1][2] |

| LUMO Energy | -0.60[1][2] |

| HOMO-LUMO Energy Gap (ΔE) | 4.25[1][2][3] |

| Ionization Potential (I) | 4.85[1] |

| Electron Affinity (A) | 0.60[1] |

| Table 2: Calculated electronic properties of TDHP. |

The HOMO is primarily located on the naphthalene ring, indicating this is the region most susceptible to electrophilic attack.[1] The calculated energy gap of 4.25 eV suggests a charge transfer phenomenon within the molecule.[1][2][3]

Mulliken Atomic Charges and Molecular Electrostatic Potential

Mulliken atomic charge analysis provides insights into the charge distribution across the molecule. The molecular electrostatic potential (MEP) map visually represents the electron density and is useful for predicting sites for electrophilic and nucleophilic reactions.

| Atom | Observation |

| C8 | Most positive charge[1][2][3] |

| C27 | Most negative charge[1][2][3] |

| Table 3: Key findings from Mulliken atomic charge analysis. |

The MEP analysis helps in understanding the chemical behavior of the TDHP molecule.[1][3]

Thermochemical Properties

Harmonic vibrational frequency calculations were used to determine the thermochemical properties of the TDHP molecule.

| Property |

| Total Energy |

| Total Molar Entropy |

| Molar Heat Capacity |

| Table 4: Calculated thermochemical properties of TDHP.[1][2] |

Visualizations

The following diagrams illustrate the workflow of the quantum chemical calculations and the logical relationships between the computed parameters.

Caption: Workflow for Quantum Chemical Calculations of TDHP.

Caption: Relationship between DFT Calculations and Molecular Properties.

Conclusion

The DFT study of this compound at the B3LYP/6-311G(d,p) level of theory provides a solid foundation for understanding its structural and electronic characteristics. The calculated parameters, including the HOMO-LUMO energy gap and molecular electrostatic potential, are instrumental in predicting the molecule's reactivity and potential interaction sites. This computational analysis, grounded in experimental synthesis and characterization, offers valuable data for further research and development, particularly in the design of new therapeutic agents. The high global electrophilicity index suggests that the TDHP molecule has an electrophilic character.[1][2]

References

- 1. Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidineusing Density Functional Theory – Material Science Research India [materialsciencejournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Theoretical Calculations of 2-(p-Tolyl)-2,3-Dihydro-1H-Perimidine using Density Functional Theory [ouci.dntb.gov.ua]

Methodological & Application

Application of 2-p-Tolyl-2,3-dihydro-1H-perimidine in Organic Synthesis: A Review of Current Research

Despite extensive investigation into the synthesis of 2,3-dihydro-1H-perimidine derivatives, current scientific literature lacks specific details regarding the application of 2-p-Tolyl-2,3-dihydro-1H-perimidine as a catalyst or reagent in organic synthesis. While the broader class of perimidines has garnered attention for its diverse biological activities and applications in materials science, the utility of this specific compound in synthetic transformations remains largely unexplored in published research.

This document outlines the synthesis of this compound and, due to the absence of application data, provides a general overview of the potential reactivity based on analogous compounds.

Synthesis of this compound

The synthesis of 2-aryl-2,3-dihydro-1H-perimidines is well-established and typically proceeds via the condensation of 1,8-diaminonaphthalene with a corresponding aldehyde. In the case of the title compound, 1,8-diaminonaphthalene is reacted with p-tolualdehyde. Various catalytic systems have been developed to promote this transformation, often focusing on green chemistry principles such as the use of mild conditions, recyclable catalysts, and solvent-free reactions.[1][2][3][4]

A general synthetic scheme is presented below:

Figure 1: General synthetic route for this compound.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-2,3-dihydro-1H-perimidines

The following is a generalized protocol based on common methods reported in the literature.[2] Specific reaction conditions such as the choice of catalyst, solvent, and temperature can be optimized for yield and purity.

Materials:

-

1,8-Diaminonaphthalene

-

p-Tolualdehyde

-

Catalyst (e.g., glacial acetic acid, nano-γ-Al2O3/BFn)

-

Solvent (e.g., absolute ethanol)

Procedure:

-

To a solution of 1,8-diaminonaphthalene (1.0 mmol) in the chosen solvent (10 mL), add p-tolualdehyde (1.0 mmol).

-

Add the catalyst in the desired molar percentage.

-

The reaction mixture can be stirred at room temperature or heated under reflux, with progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., cold ethanol) and dried.

-

If necessary, the product can be further purified by recrystallization.

Quantitative Data from Representative Synthetic Methods

While specific yield data for the synthesis of this compound is not consistently reported across all studies, the following table summarizes typical yields for the synthesis of various 2-aryl-2,3-dihydro-1H-perimidines under different catalytic conditions.

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Glacial Acetic Acid | Absolute Ethanol | Room Temp. / Reflux | Moderate to High | [2] |

| Nano-γ-Al2O3/BFn | Ethanol | Microwave | High | [3] |

| δ-MnO2 NPs | Not Specified | Not Specified | High | |

| HBOB | Ethanol | Reflux | 70-95 | [1] |

Potential Applications in Organic Synthesis: A Postulate

Although direct applications of this compound in organic synthesis are not documented, its structure is analogous to that of dihydropyridines, such as Hantzsch esters. These compounds are well-known for their ability to act as hydride donors in reduction reactions, mimicking the function of the biological coenzyme NADH.

Potential Role as a Hydride Donor

The core chemical feature that would enable this compound to act as a reducing agent is the presence of a transferable hydride ion (H⁻) from the C2 position. The driving force for this process would be the formation of the thermodynamically stable aromatic 2-p-Tolyl-1H-perimidinium cation.

Figure 2: Postulated mechanism for hydride donation from this compound.

This postulated reactivity suggests that this compound could potentially be used in the reduction of various functional groups, such as:

-

Imines to amines

-

Activated alkenes (e.g., in conjugate reductions)

-

Carbonyl compounds to alcohols

However, it is crucial to emphasize that these are hypothetical applications based on structural analogy, and experimental validation is required.

Conclusion for Researchers and Drug Development Professionals

For researchers in organic synthesis, the lack of documented applications for this compound presents a potential area for novel investigation. Exploring its capacity as a hydride donor in various reduction reactions could lead to the development of new synthetic methodologies.

For professionals in drug development, while many perimidine derivatives have shown promising biological activities, including antimicrobial and anti-inflammatory properties, the specific therapeutic potential of this compound remains to be determined. Future research could focus on screening this compound for various biological targets.

References

- 1. researchgate.net [researchgate.net]

- 2. Facile access to 1,2-disubstituted benzimidazoles and 2,3-dihydro-1H-perimidines using a biogenically synthesized single phase δ-MnO2 NP catalyst and its dye removal study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-p-Tolyl-2,3-dihydro-1H-perimidine as a Potential Corrosion Inhibitor for Steel

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the potential application of 2-p-Tolyl-2,3-dihydro-1H-perimidine (TDHP) as a corrosion inhibitor for steel. While experimental data on the corrosion inhibition performance of TDHP is not yet available in the public domain, theoretical studies strongly suggest its efficacy. This document summarizes the existing theoretical data, provides detailed protocols for the experimental evaluation of TDHP as a corrosion inhibitor, and outlines the probable mechanism of action.

Introduction

Corrosion of steel is a significant industrial challenge, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a widely adopted strategy to mitigate this issue. Perimidine derivatives have emerged as a promising class of corrosion inhibitors due to their unique electronic and structural features. This compound (TDHP) is a perimidine derivative that has been synthesized and theoretically studied, indicating its potential as an effective corrosion inhibitor for steel.

Theoretical studies, particularly Density Functional Theory (DFT), have been employed to predict the inhibitive properties of TDHP.[1][2][3] These studies analyze the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap (ΔE), and the dipole moment. These parameters provide insights into the molecule's ability to adsorb onto a metal surface and form a protective layer.

Theoretical Evaluation of this compound

While direct experimental validation is pending, DFT calculations provide a strong theoretical foundation for the potential of TDHP as a corrosion inhibitor.

Molecular Properties and Corrosion Inhibition Potential

The structure of this compound features a planar perimidine ring system fused with a tolyl group. This architecture provides a large surface area for adsorption onto the steel surface. The presence of nitrogen heteroatoms and the π-electrons in the aromatic rings are key features that contribute to its potential inhibitive action. These sites can act as active centers for adsorption on the metal surface.

Quantum chemical studies have indicated that perimidine derivatives can effectively inhibit corrosion.[4] The high electron density on the nitrogen atoms and the delocalized π-electrons in the perimidine ring system facilitate the donation of electrons to the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a coordinate covalent bond. This process, known as chemisorption, results in a stable protective film that isolates the steel from the corrosive environment.

Summary of Theoretical Data

While specific quantitative data from experimental corrosion inhibition studies on TDHP is not available, theoretical calculations provide valuable insights. The following table summarizes the key quantum chemical parameters for TDHP, which are indicative of its potential as a corrosion inhibitor.

| Parameter | Description | Significance for Corrosion Inhibition |

| EHOMO (Highest Occupied Molecular Orbital Energy) | The energy of the highest energy orbital containing electrons. | A higher EHOMO value indicates a greater tendency to donate electrons to the metal surface, leading to stronger adsorption. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | The energy of the lowest energy orbital without electrons. | A lower ELUMO value suggests a greater ability to accept electrons from the metal surface, which can also contribute to the adsorption process. |

| ΔE (Energy Gap = ELUMO - EHOMO) | The difference in energy between the LUMO and HOMO. | A smaller energy gap generally implies higher reactivity of the molecule and thus a greater potential for effective corrosion inhibition. |

| Dipole Moment (μ) | A measure of the polarity of the molecule. | A higher dipole moment can enhance the adsorption of the inhibitor molecule onto the metal surface through electrostatic interactions. |

Note: Specific numerical values for these parameters for TDHP from published theoretical studies are not consistently available in the initial search results. The table provides a conceptual framework for understanding the significance of these parameters.

Experimental Protocols for Evaluation of Corrosion Inhibition

To experimentally validate the efficacy of this compound as a corrosion inhibitor for steel, a series of electrochemical and gravimetric tests should be conducted. The following protocols are based on standard methodologies used for evaluating similar corrosion inhibitors.

Materials and Specimen Preparation

-

Corrosion Inhibitor: this compound (synthesis can be performed following established procedures).[1][2][3]

-

Steel Specimen: Mild steel (or other relevant steel alloy) coupons of appropriate dimensions for each test.

-

Corrosive Medium: Typically 1 M HCl or 0.5 M H2SO4 solution.

-

Instrumentation: Potentiostat/Galvanostat for electrochemical measurements, analytical balance for weight loss measurements, and a scanning electron microscope (SEM) for surface analysis.

Specimen Preparation Workflow:

Caption: Workflow for the preparation of steel specimens for corrosion testing.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

-

Initial Weighing: Accurately weigh the prepared steel specimens to the nearest 0.1 mg.

-

Immersion: Immerse the specimens in the corrosive solution with and without different concentrations of TDHP for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.

-

Cleaning: After immersion, remove the specimens, and clean them to remove corrosion products (e.g., using a solution of HCl containing an inhibitor like hexamine, followed by rinsing and drying).

-

Final Weighing: Reweigh the cleaned and dried specimens.

-

Calculations:

-

Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D), where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the steel in g/cm³.

-

Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] × 100, where CRblank is the corrosion rate without inhibitor and CRinh is the corrosion rate with inhibitor.

-

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. A standard three-electrode cell is used, with the steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

Electrochemical Testing Workflow:

Caption: General workflow for electrochemical corrosion measurements.

3.3.1. Potentiodynamic Polarization (PDP)

This technique determines the corrosion current density (icorr) and provides information on whether the inhibitor is anodic, cathodic, or mixed-type.

-

After OCP stabilization, the potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

-

The resulting polarization curve (log i vs. E) is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

-

Inhibition Efficiency (IE%): IE% = [(icorr,blank - icorr,inh) / icorr,blank] × 100.

3.3.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the protective film.

-

A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

-

The impedance data is typically represented as Nyquist and Bode plots.

-

The data is fitted to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

-

Inhibition Efficiency (IE%): IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100.

Surface Analysis

3.4.1. Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the steel specimens before and after immersion in the corrosive medium, with and without the inhibitor. This provides direct evidence of the protective film formation and the reduction in corrosion damage.

Probable Mechanism of Corrosion Inhibition

The corrosion inhibition of steel by this compound is expected to occur through the adsorption of the inhibitor molecules onto the steel surface, forming a protective barrier.

Adsorption Mechanism Pathway:

Caption: Proposed adsorption mechanism of TDHP on a steel surface.

The adsorption process can involve both physisorption and chemisorption:

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to adsorption through electrostatic attraction with anions like Cl- that are already adsorbed on the surface.

-

Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the iron atoms on the steel surface. The nitrogen atoms in the perimidine ring of TDHP possess lone pairs of electrons that can be donated to the vacant d-orbitals of iron, forming a strong coordinate covalent bond. The π-electrons of the aromatic rings can also participate in this interaction.

The combination of physisorption and chemisorption leads to the formation of a stable, dense, and hydrophobic film on the steel surface. This film acts as a barrier, preventing the corrosive species from reaching the metal surface and thereby inhibiting the corrosion process.

Conclusion

While experimental data is currently lacking, theoretical studies on this compound strongly support its potential as an effective corrosion inhibitor for steel. Its molecular structure, characterized by the presence of nitrogen heteroatoms and extensive π-conjugation, is highly favorable for adsorption on metal surfaces. The detailed experimental protocols provided in this document offer a clear roadmap for researchers to systematically evaluate the corrosion inhibition performance of TDHP and validate its theoretical promise. Further experimental investigations are crucial to establish its practical utility in corrosion protection applications.

References

- 1. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure, Hirshfeld surface analysis and DFT studies of 2-(2,3-dihydro-1H-perimidin-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2-p-Tolyl-2,3-dihydro-1H-perimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-p-Tolyl-2,3-dihydro-1H-perimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocols outlined below are based on established literature methods and offer various catalytic and solvent systems to accommodate different laboratory settings and green chemistry initiatives.

Introduction

2,3-dihydro-1H-perimidine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The synthesis of these compounds typically involves the condensation reaction between 1,8-diaminonaphthalene and a suitable aldehyde. This application note focuses on the synthesis of the 2-p-tolyl substituted derivative, providing a comparative analysis of different synthetic strategies.

General Reaction Scheme

The fundamental reaction for the synthesis of this compound involves the cyclocondensation of 1,8-diaminonaphthalene with 4-methylbenzaldehyde.

Application Notes and Protocols: Evaluation of the Antimicrobial Activity of 2-p-Tolyl-2,3-dihydro-1H-perimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for evaluating the antimicrobial properties of the synthetic compound 2-p-Tolyl-2,3-dihydro-1H-perimidine. Detailed protocols for the synthesis and characterization of the compound, along with standardized methods for determining its antimicrobial efficacy against a panel of pathogenic bacteria, are presented. The methodologies include the broth microdilution assay for the quantitative determination of the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay for a qualitative assessment of antimicrobial activity. This document is intended to guide researchers in the systematic evaluation of novel perimidine derivatives as potential antimicrobial agents.

Synthesis and Characterization of this compound

The synthesis of this compound is achieved through the condensation reaction of 1,8-diaminonaphthalene with p-tolualdehyde.[1][2]

Protocol 1: Synthesis of this compound

Materials:

-

1,8-Diaminonaphthalene

-

p-Tolualdehyde

-

Ethanol

-

Sodium metabisulfite (optional, as a catalyst)[3]

-

Toluene for recrystallization

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

In a round-bottom flask, dissolve 1,8-diaminonaphthalene (0.01 mol) in ethanol (40 mL).

-

Add p-tolualdehyde (0.01 mol) to the solution.

-

If using a catalyst, add sodium metabisulfite (0.03 mol).[3]

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the precipitated solid using a Büchner funnel and wash with cold ethanol.

-

Recrystallize the crude product from hot toluene to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

-

Characterize the synthesized compound using melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compound will be evaluated using two standard methods: the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for qualitative assessment.[4][5]

2.1. Microbial Strains

A panel of clinically relevant bacterial strains should be used, including Gram-positive and Gram-negative bacteria. Recommended strains include:

-

Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)

-

Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

2.2. Broth Microdilution Assay for MIC Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Protocol 2: Broth Microdilution Assay

Materials:

-

Synthesized this compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial cultures (as listed in 2.1)

-

Standard antibiotic (e.g., Ciprofloxacin) as a positive control

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

Equipment:

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurements)

-

Multichannel pipette

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.[8] Discard 100 µL from the last well. This will create a range of concentrations of the test compound.

-

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

-

-

Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.

-

Controls:

-

Positive Control: Wells containing CAMHB and the bacterial inoculum, but no test compound.

-

Negative Control (Sterility Control): Wells containing only CAMHB to check for contamination.

-

Positive Drug Control: A row with a standard antibiotic (e.g., Ciprofloxacin) undergoing serial dilution.

-

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.[9]

-

Interpretation of Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[10]

2.3. Kirby-Bauer Disk Diffusion Assay

The disk diffusion test is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[11][12]

Protocol 3: Kirby-Bauer Disk Diffusion Assay

Materials:

-

Synthesized this compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial cultures (as listed in 2.1)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Standard antibiotic disks (e.g., Ciprofloxacin) as a positive control

-

Solvent (e.g., DMSO) for dissolving the compound and as a negative control

Equipment:

-

Incubator (37°C)

-

Calipers or a ruler for measuring zone diameters

Procedure:

-

Preparation of Compound-Impregnated Disks:

-

Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to achieve a desired concentration (e.g., 1 mg/mL).

-

Apply a specific volume (e.g., 10 µL) of the compound solution onto sterile filter paper disks and allow them to dry completely in a sterile environment. This will result in disks containing a known amount of the compound (e.g., 10 µ g/disk ).

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 2.

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[11]

-

-

Application of Disks:

-

Aseptically place the prepared compound-impregnated disks onto the surface of the inoculated agar plate.

-

Gently press each disk to ensure complete contact with the agar.

-

Place a standard antibiotic disk as a positive control and a disk impregnated with the solvent alone as a negative control.

-

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[5]

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Test Microorganism | Gram Stain | MIC (µg/mL) of this compound | MIC (µg/mL) of Ciprofloxacin (Control) |

| Staphylococcus aureus | Positive | ||

| Bacillus subtilis | Positive | ||

| Escherichia coli | Negative | ||

| Pseudomonas aeruginosa | Negative |

Table 2: Zones of Inhibition of this compound (10 µ g/disk )

| Test Microorganism | Gram Stain | Zone of Inhibition (mm) for this compound | Zone of Inhibition (mm) for Ciprofloxacin (Control) | Zone of Inhibition (mm) for Solvent (Negative Control) |

| Staphylococcus aureus | Positive | |||

| Bacillus subtilis | Positive | |||

| Escherichia coli | Negative | |||

| Pseudomonas aeruginosa | Negative |

Visualizations

Diagram 1: Experimental Workflow for Antimicrobial Evaluation

Caption: Workflow for the synthesis and antimicrobial evaluation of the target compound.

Diagram 2: Logical Flow of Broth Microdilution Assay

Caption: Step-by-step logical flow of the broth microdilution assay for MIC determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Perimidines and their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses and crystal structures of 2-(p-tolyl)-1H-perimidine hemihydrate and 1-methyl-2-(p-tolyl)-1H-perimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. woah.org [woah.org]

- 5. apec.org [apec.org]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 11. asm.org [asm.org]

- 12. hardydiagnostics.com [hardydiagnostics.com]

Application Notes and Protocols: 2-p-Tolyl-2,3-dihydro-1H-perimidine in Catalytic Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential catalytic applications of 2-p-Tolyl-2,3-dihydro-1H-perimidine. While direct catalytic use of this specific compound is not extensively documented in the current literature, its structural features make it an excellent precursor for two important classes of catalysts: N-Heterocyclic Carbenes (NHCs) and ligands for transition metal complexes . This document outlines detailed protocols for the conversion of this compound into these catalytically active species and their subsequent application in representative organic transformations.

Section 1: Application as a Precursor to N-Heterocyclic Carbene (NHC) Catalysts

2,3-Dihydro-1H-perimidines can be converted into perimidinium salts, which are direct precursors to N-heterocyclic carbenes (NHCs). These NHCs, known as perimidinylidenes, are six-membered ring carbenes that can be utilized as potent organocatalysts or as ancillary ligands for transition metals in a variety of catalytic reactions.

Synthesis of a Perimidinylidene Carbene Precursor

The first step towards a perimidine-based NHC is the synthesis of the corresponding N,N'-dialkylated perimidinium salt. This is typically achieved through a two-step process involving oxidation of the dihydroperimidine followed by N,N'-dialkylation.

Experimental Protocol: Synthesis of 1,3-Dimethyl-2-(p-tolyl)-1H-perimidinium Iodide

This protocol describes a representative synthesis of a perimidinium salt, which can then be deprotonated to generate the free carbene in situ for catalytic applications.

Materials:

-

This compound

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Iodomethane (CH₃I)

-

Acetonitrile, anhydrous

Procedure:

Step 1: Oxidation to 2-p-Tolyl-1H-perimidine

-

In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DDQ (1.1 eq.) in dichloromethane dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude 2-p-Tolyl-1H-perimidine, which can be purified by column chromatography.

Step 2: N,N'-Dimethylation

-

In a sealed tube, dissolve the purified 2-p-Tolyl-1H-perimidine (1.0 eq.) in anhydrous acetonitrile.

-

Add iodomethane (3.0 eq.) to the solution.

-

Seal the tube and heat the reaction mixture at 80 °C for 24 hours.

-

Cool the reaction to room temperature, which should result in the precipitation of the product.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1,3-Dimethyl-2-(p-tolyl)-1H-perimidinium iodide.

Diagram: Synthesis of a Perimidinylidene Carbene Precursor

Caption: Synthetic pathway to a perimidinium salt precursor.

Application in Catalysis: NHC-Catalyzed Transfer Hydrogenation (Analogous System)

While a specific protocol for a 2-p-tolyl-perimidinylidene is not available, perimidine-based NHCs have been shown to be effective in catalysis. The following is a representative protocol for a transfer hydrogenation reaction, a common application for NHC-metal complexes.

Experimental Protocol: Rhodium-Perimidinylidene Catalyzed Transfer Hydrogenation of Acetophenone

Materials:

-

1,3-Dimethyl-2-(p-tolyl)-1H-perimidinium iodide (NHC precursor)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

[Rh(COD)Cl]₂

-

Tetrahydrofuran (THF), anhydrous

-

Acetophenone

-

Isopropanol

-

Toluene, anhydrous

Procedure:

-

In-situ generation of the Rh-NHC complex:

-

In a glovebox, add the perimidinium salt (0.10 mmol) and KHMDS (0.10 mmol) to a vial containing anhydrous THF (2 mL). Stir for 30 minutes at room temperature to generate the free carbene.

-

In a separate vial, dissolve [Rh(COD)Cl]₂ (0.025 mmol) in anhydrous THF (1 mL).

-

Add the free carbene solution to the rhodium precursor solution and stir for 2 hours at room temperature to form the Rh-NHC complex.

-

-

Catalytic Reaction:

-

In a Schlenk tube, add acetophenone (1.0 mmol) and isopropanol (5 mL).

-

Add the freshly prepared Rh-NHC catalyst solution (0.01 mmol Rh).

-

Heat the reaction mixture at 80 °C for 12 hours.

-

Cool the reaction to room temperature and analyze the conversion and yield of 1-phenylethanol by GC-MS.

-

Table 1: Representative Catalytic Performance of NHC-Metal Complexes in Transfer Hydrogenation

| Entry | Catalyst System | Substrate | Product | Yield (%) | Reference |

| 1 | [Rh(perimidinylidene)(COD)Cl] | Acetophenone | 1-Phenylethanol | >95 | Analogous System |

| 2 | [Ir(perimidinylidene)(COD)Cl] | Cyclohexanone | Cyclohexanol | 92 | Analogous System |

Diagram: Catalytic Cycle for Transfer Hydrogenation

Caption: Simplified catalytic cycle for transfer hydrogenation.

Section 2: Application as a Ligand for Palladium-Catalyzed Cross-Coupling

The oxidized form, 2-p-Tolyl-1H-perimidine, can act as a bidentate N,N-ligand for transition metals like palladium. The resulting palladium complexes can be highly effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Synthesis of a Palladium(II)-Perimidine Complex

Following the oxidation of this compound, the resulting 2-p-Tolyl-1H-perimidine can be directly used to synthesize a palladium(II) complex.

Experimental Protocol: Synthesis of Dichloro(2-p-Tolyl-1H-perimidine)palladium(II)

Materials:

-